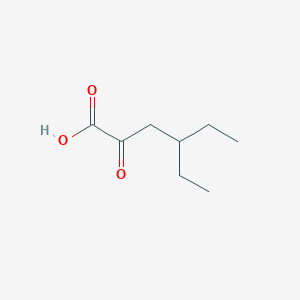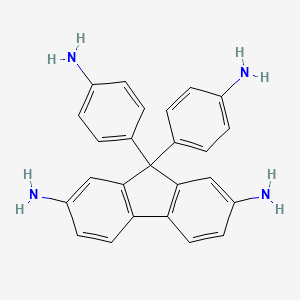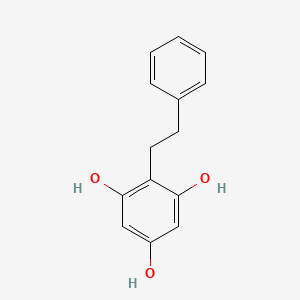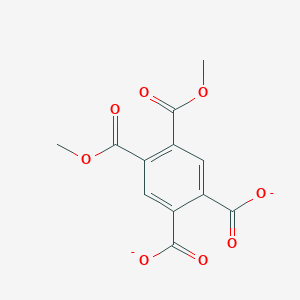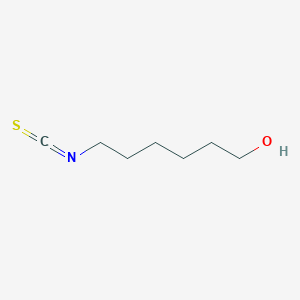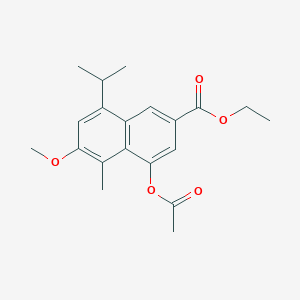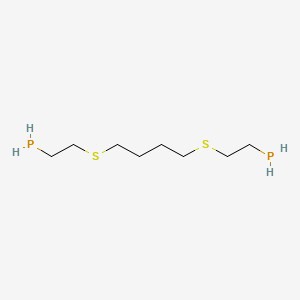![molecular formula C15H22INS B12555015 1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine CAS No. 142275-26-1](/img/structure/B12555015.png)
1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives It consists of a cyclohexane ring substituted with a piperidine ring and a 4-iodothiophen-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine typically involves the following steps:
Formation of the Cyclohexylpiperidine Core: The initial step involves the formation of the cyclohexylpiperidine core through a cyclization reaction. This can be achieved by reacting cyclohexanone with piperidine in the presence of a suitable catalyst.
Introduction of the 4-Iodothiophen-2-yl Group: The next step involves the introduction of the 4-iodothiophen-2-yl group. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-iodothiophene and the cyclohexylpiperidine core as starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The iodine atom in the 4-iodothiophen-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the compound.
Aplicaciones Científicas De Investigación
1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity can be explored in various assays to identify its effects on biological systems.
Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine: This compound has a similar structure but with a benzothiophene group instead of a thiophene group.
Tenocyclidine: A compound with a similar cyclohexylpiperidine core but different substituents.
Uniqueness
1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine is unique due to the presence of the 4-iodothiophen-2-yl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
142275-26-1 |
|---|---|
Fórmula molecular |
C15H22INS |
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
1-[1-(4-iodothiophen-2-yl)cyclohexyl]piperidine |
InChI |
InChI=1S/C15H22INS/c16-13-11-14(18-12-13)15(7-3-1-4-8-15)17-9-5-2-6-10-17/h11-12H,1-10H2 |
Clave InChI |
MAWYLAMHHQHHJN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC(=CS2)I)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)
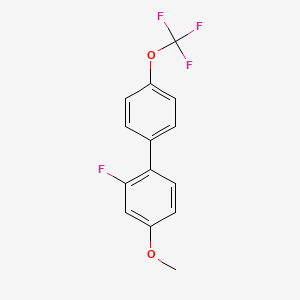
![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)
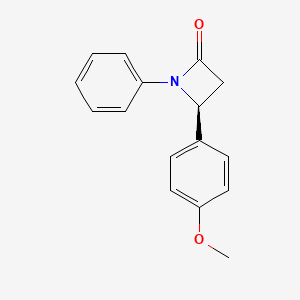
![Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-](/img/structure/B12554963.png)
![Bis[5-(methylsulfanyl)thiophen-2-yl]methanone](/img/structure/B12554967.png)
